3-Propoxyisoxazole-5-carboxylic acid
Description
Overview of Heterocyclic Nitrogen-Oxygen Compounds: The Isoxazole (B147169) Ring System
Isoxazole is a five-membered heterocyclic compound featuring one nitrogen and one oxygen atom in adjacent positions. nih.govchemicalbook.com This arrangement classifies it as an azole, and its derivatives are integral components in many areas of chemical science. wikipedia.org The isoxazole ring is an electron-rich aromatic system, with its chemical behavior influenced by the interplay between the electron-donating properties of the oxygen atom and the electron-attracting nature of the nitrogen atom. chemicalbook.com
The stability and aromaticity of the isoxazole ring are complex characteristics derived from its unique structure. As a five-membered heterocycle, it possesses a degree of aromatic character, which imparts a level of stability. ijpcbs.com However, the presence of two different, highly electronegative heteroatoms and a comparatively weak N-O bond means its aromaticity is considered less pronounced than that of other five-membered heterocycles. nih.govchemicalbook.com This weak N-O bond is a key feature, as it can be cleaved under certain conditions, such as through photolysis, making the isoxazole ring a valuable and versatile synthetic intermediate that can be transformed into other molecular scaffolds. nih.govwikipedia.org The ring system can undergo various reactions typical of aromatic compounds, including electrophilic and nucleophilic substitutions. chemicalbook.com
The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen was a pivotal figure, first identifying the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888 and later, in 1903, achieving the synthesis of the parent isoxazole compound. ijpcbs.comnih.gov The first synthesis of the isoxazole ring itself was accomplished by Dunstan and Dymond. ijpcbs.com A significant advancement in the field came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. ijpcbs.com This method remains a cornerstone of isoxazole synthesis. wikipedia.org
Over the decades, numerous synthetic routes have been developed to produce isoxazoles with a wide variety of substituents at the 3, 4, and 5 positions. nih.gov Classical methods often involve the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org Modern advancements have introduced more efficient and environmentally benign procedures, including copper-catalyzed reactions, ultrasound-assisted synthesis, and the use of ionic liquids as reaction media. nih.gov
Significance of Carboxylic Acid Functionality in Heterocyclic Scaffolds
The carboxylic acid group is one of the most important functional groups in organic chemistry, playing a critical role in both biological systems and chemical synthesis. nih.govwikipedia.org When appended to a heterocyclic ring, it imparts acidic properties and serves as a versatile handle for further molecular elaboration.
In chemical synthesis, the carboxylic acid moiety is a precursor to a wide range of other functional groups. numberanalytics.com It can be readily converted into derivatives such as esters, amides, acyl chlorides, and acid anhydrides. wikipedia.orgmsu.edu These derivatives exhibit a spectrum of reactivity, allowing chemists to perform subsequent reactions under controlled conditions. msu.eduyoutube.com For example, the high reactivity of an acyl chloride allows for facile reaction with nucleophiles, while the greater stability of an amide is often desired in the final structure of a molecule. Furthermore, carboxylic acids can undergo reduction to form primary alcohols or react with organometallic reagents to produce ketones or tertiary alcohols, significantly expanding their synthetic utility. wikipedia.orgmsu.edu
The properties of a carboxylic acid are significantly influenced by the heterocyclic ring to which it is attached. The electron-withdrawing or electron-donating nature of the heterocycle modulates the acidity (pKa value) of the carboxylic proton. For instance, the 3-hydroxyisoxazole scaffold is a well-established bioisostere (a chemical substitute) for the carboxylic acid group itself, exhibiting a comparable pKa value of approximately 4–5. nih.govwiley-vch.de This demonstrates the ability of the isoxazole ring to support an acidic proton in a manner similar to a standard carboxyl group.
When comparing isoxazole carboxylic acids to other heterocyclic carboxylic acids, such as those derived from pyridine (B92270) or pyrazole, differences in reactivity and electronic properties become apparent. The specific placement of the carboxyl group on the isoxazole ring—for example, at the C3 or C5 position—is also critical, leading to distinct isomers that serve as precursors for different families of compounds. nih.gov The inherent reactivity of the isoxazole ring, particularly its potential for ring-opening reactions, presents synthetic possibilities and challenges not typically encountered with more stable aromatic systems like pyridine. nih.gov
Specific Focus on 3-Propoxyisoxazole-5-carboxylic Acid within Isoxazole Derivatives
This compound is a specific derivative within the large family of isoxazoles. Its structure is defined by the isoxazole core, a propoxy group (-OCH₂CH₂CH₃) at the 3-position, and a carboxylic acid group (-COOH) at the 5-position.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 328257-12-1 | chemscene.com |
| Molecular Formula | C₇H₉NO₄ | chemscene.com |
| Molecular Weight | 171.15 g/mol | chemscene.com |
The structural features of this molecule are significant. The propoxy group at the C3 position is an alkoxy substituent, which influences the electronic environment of the isoxazole ring through inductive and resonance effects. The carboxylic acid at the C5 position provides a reactive site for synthetic transformations, enabling the creation of corresponding esters, amides, and other derivatives. The specific arrangement of these functional groups distinguishes it from other related isoxazole carboxylic acids and dictates its chemical behavior and potential applications in further research.
A comparison with structurally similar compounds highlights the importance of substituent placement and type.
| Compound Name | Structure Description | Molecular Formula | Reference |
|---|---|---|---|
| This compound | Propoxy group at C3, Carboxylic acid at C5 | C₇H₉NO₄ | chemscene.com |
| 5-Propyl-isoxazole-3-carboxylic acid | Propyl group at C5, Carboxylic acid at C3 | C₇H₉NO₃ | chemimpex.com |
| 3-Methoxyisoxazole-5-carboxylic acid | Methoxy (B1213986) group at C3, Carboxylic acid at C5 | C₅H₅NO₄ | |
| 5-Methylisoxazole-3-carboxylic acid | Methyl group at C5, Carboxylic acid at C3 | C₅H₅NO₃ | |
| 3-Phenylisoxazole-5-carboxylic acid | Phenyl group at C3, Carboxylic acid at C5 | C₁₀H₇NO₃ | nih.gov |
As shown in the table, small changes, such as swapping the positions of the substituents (e.g., 3-propoxy vs. 5-propyl) or altering the nature of the substituent (e.g., propoxy vs. propyl vs. phenyl), result in distinct chemical entities with different molecular formulas and properties. The ether linkage in the propoxy group of the title compound, for instance, confers different electronic characteristics compared to the simple alkyl chain of a propyl group. These subtle structural variations are fundamental in the design and synthesis of new chemical compounds.
Structural Placement and Research Rationale of the Propoxy Moiety
The introduction of an alkoxy group, such as a propoxy moiety, at the C-3 position of the isoxazole ring is a strategic decision in medicinal chemistry. The rationale for this structural modification is rooted in several key principles:
Modulation of Lipophilicity: The propoxy group, with its three-carbon alkyl chain, increases the lipophilicity of the molecule compared to a simpler methoxy or ethoxy group. This property is crucial as it can influence the compound's ability to cross biological membranes, such as the blood-brain barrier, and can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The length of the alkoxy chain can be systematically varied to optimize this property for a specific therapeutic target. chemscene.com
Steric Interactions: The size and conformation of the propoxy group can play a significant role in how the molecule binds to a biological target. It can either fit into a specific hydrophobic pocket within a receptor or enzyme, enhancing binding affinity, or it can create steric hindrance that prevents binding to off-target molecules, thereby improving selectivity.
Metabolic Stability: The ether linkage of the propoxy group is generally more stable to metabolic degradation than other functional groups, which can lead to an improved pharmacokinetic profile and a longer duration of action.
The selection of a propoxy group, as opposed to a shorter or longer alkyl chain, is often the result of structure-activity relationship (SAR) studies. nih.gov Such studies systematically explore how changes in the length and branching of the alkoxy chain impact the biological activity of the compound, aiming to identify the optimal substituent for a desired therapeutic effect.
Strategic Importance of the Carboxylic Acid at the C-5 Position
The carboxylic acid functional group is a cornerstone in drug design, frequently playing a pivotal role in a molecule's pharmacophore. researchgate.net Its presence at the C-5 position of the isoxazole ring in this compound is of strategic importance for several reasons:
Target Interaction: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can exist in its anionic carboxylate form at physiological pH. This allows it to form strong electrostatic interactions and hydrogen bonds with complementary residues (such as arginine, lysine, or histidine) in the active site of a biological target, thereby anchoring the molecule and contributing significantly to its binding affinity and efficacy. researchgate.net
Improving Solubility: The ionizable nature of the carboxylic acid can enhance the aqueous solubility of the compound, which is often a desirable property for drug candidates to ensure adequate bioavailability.
Bioisosteric Replacement: In drug design, a carboxylic acid group can sometimes be replaced by other acidic functional groups (bioisosteres) to modulate properties like pKa, lipophilicity, and metabolic stability while retaining the key interactions with the target. The investigation of the parent carboxylic acid is a crucial first step in this process.
The combination of the isoxazole core with a carboxylic acid creates a scaffold that has been explored for a wide range of therapeutic applications, including the development of anti-inflammatory and antimicrobial agents. nih.gov
Scope and Objectives of Academic Inquiry on this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the academic inquiry into this and structurally related compounds can be inferred from the broader context of isoxazole chemistry and medicinal chemistry principles. The primary objectives of such research would likely include:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and its derivatives. This would involve the synthesis of the corresponding ester followed by hydrolysis to the carboxylic acid. google.comorgsyn.org Detailed characterization using spectroscopic techniques such as NMR and mass spectrometry would be essential to confirm the structure and purity of the synthesized compounds.
Exploration of Biological Activity: Screening the compound against a variety of biological targets to identify potential therapeutic applications. Based on the known activities of isoxazole derivatives, this could include assays for antimicrobial, anti-inflammatory, anticancer, or other activities. espublisher.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with variations in the alkoxy chain at the C-3 position and different substituents on the isoxazole ring to understand the key structural features required for biological activity. This systematic approach is fundamental to optimizing lead compounds into potent and selective drug candidates. nih.gov
Computational Modeling: Employing molecular docking and other computational techniques to predict and rationalize the binding of this compound to potential biological targets. These in silico methods can guide the design of new analogues with improved affinity and selectivity.
In essence, academic inquiry into this compound would be driven by the goal of exploring its potential as a lead compound in drug discovery, leveraging the established versatility of the isoxazole scaffold and the strategic placement of its functional groups.
Table of Chemical Compounds
| Compound Name |
| This compound |
| Arginine |
| Ethoxy |
| Histidine |
| Isoxazole |
| Lysine |
| Methoxy |
Interactive Data Table: Physicochemical Properties of Isoxazole and Related Functional Groups
| Property | Isoxazole | Carboxylic Acid | Propoxy Group |
| Molecular Formula | C3H3NO | -COOH | -OCH2CH2CH3 |
| Key Feature | Aromatic Heterocycle | Acidic, H-bond donor/acceptor | Lipophilic Alkoxy Chain |
| Role in Drug Design | Versatile Scaffold | Target Binding, Solubility | Modulates Lipophilicity, Steric Interactions |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
3-propoxy-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-2-3-11-6-4-5(7(9)10)12-8-6/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
LNMVLUIAYBQUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Propoxyisoxazole 5 Carboxylic Acid and Its Analogs
Direct Synthesis Strategies for the Isoxazole (B147169) Ring System
The construction of the isoxazole ring is a pivotal step in the synthesis of 3-propoxyisoxazole-5-carboxylic acid and its analogs. Direct synthesis strategies offer efficient routes to this heterocyclic core, primarily through cyclization and cycloaddition reactions.
Cyclization Reactions with Hydroxylamine (B1172632) Derivatives
Cyclization reactions utilizing hydroxylamine and its derivatives represent a classical and effective method for the formation of the isoxazole nucleus. wisdomlib.org These reactions typically involve the condensation of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent, leading to the formation of the five-membered ring.
One notable strategy for the synthesis of isoxazole-5-carboxylic acids involves the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine. nih.gov This reaction proceeds in an acidic medium, such as hydrochloric or sulfuric acid, to yield the desired 5-carboxyisoxazoles. nih.gov The trichloromethyl group serves as a precursor to the carboxylic acid functionality upon hydrolysis.
Table 1: Synthesis of 5-Carboxyisoxazoles from β-Alkoxyvinyl Trichloromethyl Ketones
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| β-Alkoxyvinyl Trichloromethyl Ketone | Hydroxylamine | HCl or H₂SO₄ | 5-Carboxyisoxazole | nih.gov |
This table illustrates the general reaction for the formation of 5-carboxyisoxazoles.
The regioselectivity of the cyclization reaction between a 1,3-dicarbonyl equivalent and hydroxylamine is a critical factor, as it can lead to the formation of isomeric isoxazole products. nih.govresearchgate.net In the case of unsymmetrical dicarbonyl precursors, the initial nucleophilic attack of the hydroxylamine nitrogen can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers. nih.gov
The reaction conditions, including the solvent, the use of additives like pyridine (B92270), and the presence of Lewis acids such as BF₃, can significantly influence the regiochemical outcome. nih.gov For instance, in the reaction of β-enamino diketones with hydroxylamine, variations in these parameters have been shown to control the formation of different regioisomeric isoxazoles, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov Optimization of these conditions is paramount for achieving high yields of the desired regioisomer. nih.gov
Table 2: Factors Influencing Regioselectivity in Isoxazole Synthesis
| Factor | Effect on Regioselectivity | Example | Ref. |
| Solvent | Can favor the formation of a specific regioisomer | EtOH vs. MeCN | nih.gov |
| Additive | Can direct the cyclization pathway | Pyridine | nih.gov |
| Lewis Acid | Activates a specific carbonyl group | BF₃·OEt₂ | rsc.org |
| Substrate Structure | Inherent electronic and steric properties | β-enamino diketones | nih.gov |
This interactive table summarizes key factors that can be adjusted to control the regioselectivity of isoxazole formation in hydroxylamine-mediated cyclizations.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings, including isoxazoles. nih.govnsc.ru This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). rsc.orgtandfonline.com
The reaction between a nitrile oxide and a terminal alkyne is a common and highly efficient route to 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.org This method offers a high degree of regioselectivity. rsc.org The reaction can be carried out under mild conditions and is tolerant of a wide range of functional groups. rsc.org Copper(I) catalysis has been shown to facilitate this cycloaddition, providing ready access to 3,4-disubstituted isoxazoles. organic-chemistry.org
Table 3: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Nitrile Oxide Precursor | Alkyne | Conditions | Product | Ref. |
| Aldoxime | Terminal Alkyne | Hypervalent Iodine | 3,5-Disubstituted Isoxazole | rsc.org |
| Hydroxyimidoyl Chloride | Terminal Alkyne | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazole | nih.gov |
This table provides examples of different nitrile oxide precursors and conditions used in the 1,3-dipolar cycloaddition reaction to form isoxazoles.
For practical synthetic applications, nitrile oxides are often generated in situ from stable precursors to avoid their dimerization or decomposition. researchgate.net Aldoximes are common precursors for the in situ generation of nitrile oxides. researchgate.netmdpi.com Various oxidizing agents can be employed for this transformation, including bleach (sodium hypochlorite), iodobenzene (B50100) diacetate, and a combination of NaCl and Oxone. mdpi.comorganic-chemistry.orgacs.orgnih.gov The generated nitrile oxide then readily undergoes cycloaddition with a present alkyne dipolarophile. mdpi.com This one-pot procedure simplifies the synthesis and often leads to high yields of the desired isoxazole product. acs.org
Table 4: Reagents for In Situ Generation of Nitrile Oxides from Aldoximes
| Reagent(s) | Conditions | Reference |
| Biphasic bleach and DCM | Stirring | mdpi.com |
| Iodobenzene diacetate in MeOH with catalytic TFA | Room Temperature | organic-chemistry.org |
| NaCl and Oxone | Green Chemistry Approach | acs.orgnih.gov |
| Chloramine-T | Mild Oxidant | researchgate.net |
This interactive table lists various reagents used for the efficient in situ generation of nitrile oxides from aldoximes for subsequent cycloaddition reactions.
Transition-Metal Catalyzed Isoxazole Ring Formation
The construction of the isoxazole ring is a critical step in the synthesis of this compound. Transition-metal catalysis offers efficient and regioselective routes to this heterocyclic core.
Copper-catalyzed cycloaddition reactions are a powerful and widely used method for the synthesis of isoxazole rings. eresearchco.com The most prominent of these is the [3+2] cycloaddition of alkynes and nitrile oxides, which can be generated in situ from various precursors like aldoximes or hydroxymidoyl chlorides. eresearchco.comacs.org This approach is valued for its high regioselectivity, reliability, and broad scope. organic-chemistry.org
The copper(I)-catalyzed reaction typically proceeds via the formation of a copper acetylide, which then reacts with the nitrile oxide. organic-chemistry.org This method provides a direct route to 3,5-disubstituted isoxazoles. nih.gov For the synthesis of a 3-propoxyisoxazole derivative, one could envision a reaction between a propoxy-containing nitrile oxide and a terminal alkyne bearing a precursor to the carboxylic acid group, or vice-versa.
A novel three-component reaction developed by Wang et al. utilizes a copper-catalyzed cascade cyclization of diazo compounds, tert-butyl nitrite (B80452), and alkynes. acs.org This method generates the nitrile oxide intermediate in situ from the coupling of a copper carbene and a nitroso radical, leading to the one-pot construction of isoxazoles in a highly regioselective manner. acs.org
| Catalyst | Reactants | Key Features | Product Type |
| Copper(I) | Terminal Alkynes + Nitrile Oxides (from aldoximes) | High regioselectivity, mild conditions, one-pot procedure. organic-chemistry.orgnih.gov | 3,5-disubstituted isoxazoles. nih.gov |
| CuCl | Propargylamines (via oxidation to oximes) | One-pot oxidation/cyclization sequence, tolerates various functional groups. thieme-connect.com | Substituted isoxazoles. thieme-connect.com |
| CuSO₄/Sodium Ascorbate | Alkynes + Hydroxymidoyl Chlorides | "Click chemistry" approach, forms key nitrile oxide intermediate in situ. eresearchco.com | 3,5-disubstituted isoxazoles. eresearchco.com |
| Copper(I) | Diazo compounds + tert-Butyl Nitrite + Alkynes | Cascade cyclization, in situ nitrile oxide generation. acs.org | 3,5-disubstituted isoxazoles. acs.org |
An alternative strategy for constructing substituted isoxazoles involves the isomerization of other heterocyclic systems. Iron(II) catalysis has been effectively employed in the domino isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles to yield isoxazole-4-carboxylic acid derivatives. researchgate.netnih.govacs.org This synthetic route represents the first instance of creating isoxazole-4-carboxylic acid derivatives through such an isomerization process. nih.govacs.org
The reaction, catalyzed by FeCl₂·4H₂O in dioxane at 105 °C, proceeds through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.netnih.gov This azirine can then be isomerized quantitatively into the more stable isoxazole-4-carboxylic ester or amide. nih.govacs.org The mechanism and the final product are dependent on the substituents of the starting isoxazole and the specific reaction conditions. nih.govacs.org While this method directly yields isoxazole-4-carboxylic acid derivatives, further functionalization would be required to obtain the 3-propoxy-5-carboxylic acid substitution pattern.
| Catalyst | Substrate | Conditions | Product | Yield |
| FeCl₂·4H₂O (20%) | 4-Acyl-5-methoxyisoxazoles | Dioxane, 105 °C | Isoxazole-4-carboxylic esters | Good. researchgate.netnih.gov |
| FeCl₂·4H₂O (20%) | 4-Acyl-5-aminoisoxazoles | Dioxane, 105 °C | Isoxazole-4-carboxylic amides | Good. researchgate.netnih.gov |
| FeCl₂·4H₂O | 4-Formyl-5-methoxyisoxazoles | Dioxane, 105 °C | Methyl oxazole-4-carboxylates | Not specified. researchgate.netnih.gov |
Introduction and Functionalization of the Propoxy Group
The introduction of the 3-propoxy group is a key functionalization step. This can be achieved either by alkylating a pre-formed isoxazole ring or by incorporating the propoxy moiety into one of the precursors before ring formation.
A common and direct method for introducing the propoxy group is through the O-alkylation of a 3-hydroxyisoxazole (also known as an isoxazol-3-ol). 3-Hydroxyisoxazoles exist in tautomeric equilibrium with isoxazolin-3-one forms. The regioselectivity of alkylation (O- vs. N-alkylation) is a critical consideration.
Research on 3-hydroxyisoxazole-5-esters has shown that O-alkylation is highly favored when using specific alkylating agents. researchgate.net For instance, the use of benzyl, benzhydryl, and allyl bromides results in a strong preference for the 3-O-alkyl product (≥91:9 ratio). researchgate.net This suggests that reacting a 3-hydroxyisoxazole-5-carboxylate ester with a propyl halide (e.g., propyl bromide) under suitable basic conditions would be an effective strategy for synthesizing the desired 3-propoxyisoxazole precursor.
An alternative to post-cyclization functionalization is to build the propoxy group into one of the starting materials. One of the most established methods for isoxazole synthesis is the cyclization of a β-keto ester with hydroxylamine. researchgate.net To apply this to the target molecule, one could start with a β-keto ester that already contains the propoxy functionality at the appropriate position.
Strategic Incorporation of the Carboxylic Acid Functionality
The final step in the synthesis is the incorporation or unmasking of the carboxylic acid group at the 5-position of the isoxazole ring.
A highly effective and common strategy is the hydrolysis of a corresponding ester. Many isoxazole ring synthesis methods, including the β-keto ester cyclization and copper-catalyzed cycloadditions, naturally lead to isoxazole-5-carboxylate esters. researchgate.net These esters can then be readily hydrolyzed to the target carboxylic acid.
For instance, the synthesis of 3-methylisoxazole-5-carboxylic acid is routinely achieved by the hydrolysis of 3-methyl-isoxazole-5-carboxylic acid ethyl ester. chemicalbook.com This reaction is typically carried out under basic conditions, using reagents such as sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107), methanol (B129727), and water, followed by acidification to yield the final product. chemicalbook.com A similar hydrolysis of an ethyl or methyl 3-propoxyisoxazole-5-carboxylate would be a direct and high-yielding final step.
Another approach involves the transformation of other functional groups at the 5-position. For example, the synthesis of 3-bromoisothiazole-5-carboxylic acid has been achieved by treating the corresponding 5-carboxamide with sodium nitrite in trifluoroacetic acid. mdpi.com While this applies to an isothiazole, analogous transformations could potentially be developed for the isoxazole system if a 5-carboxamide precursor were more readily accessible.
| Precursor | Reagents | Conditions | Product |
| 3-Methyl-isoxazole-5-carboxylic acid ethyl ester | 1. NaOH, H₂O 2. HCl | THF, Methanol, RT, 18-20h | 3-Methylisoxazole-5-carboxylic acid. chemicalbook.com |
| Ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄ | Reflux, 3.5h | 5-Methylisoxazole-4-carboxylic acid. google.com |
| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA | 0 °C, 15 min | 3-Bromoisothiazole-5-carboxylic acid. mdpi.com |
Hydrolysis of Ester Precursors
The hydrolysis of an ester to a carboxylic acid is a fundamental and widely employed transformation in organic synthesis. In the context of this compound, this step typically involves the saponification of a corresponding ester precursor, such as an ethyl or methyl ester. This approach is often preferred due to the stability of the isoxazole ring under basic conditions and the high conversion rates typically achieved.
The reaction is generally carried out by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system. chemicalbook.comgoogle.com The choice of solvent is crucial and often involves a mixture of water and an organic solvent like methanol or ethanol (B145695) to ensure the solubility of the starting ester. chemicalbook.comgoogle.com The reaction is typically performed at room temperature or with gentle heating to drive the reaction to completion. chemicalbook.comchemguide.co.uk
A representative procedure for the hydrolysis of a similar compound, 3-methylisoxazole-5-carboxylic acid ethyl ester, involves dissolving the ester in a mixture of tetrahydrofuran, methanol, and water, followed by the addition of sodium hydroxide. The reaction is stirred at room temperature for an extended period, typically 18-20 hours, to ensure complete conversion. chemicalbook.com Following the reaction, an acidic workup is necessary to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid. chemicalbook.com This is usually achieved by acidifying the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of 2. chemicalbook.com
Table 1: Representative Conditions for the Hydrolysis of Isoxazole Esters
| Starting Material | Base | Solvent System | Temperature | Time | Yield |
| 3-methylisoxazole-5-carboxylic acid ethyl ester | Sodium Hydroxide | Tetrahydrofuran/Methanol/Water | Room Temperature | 18-20 hours | 90% chemicalbook.com |
| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | Potassium Hydroxide | Ethanol/Water | Reflux | 7 hours | Not specified google.com |
It is important to note that while basic hydrolysis is common, acidic hydrolysis can also be employed. chemguide.co.uklibretexts.orglibretexts.org This method involves heating the ester with an excess of a dilute strong acid, such as hydrochloric or sulfuric acid. chemguide.co.uk However, the reaction is reversible, and a large excess of water is required to drive the equilibrium towards the products. chemguide.co.uklibretexts.orglibretexts.org For many isoxazole derivatives, basic hydrolysis is preferred due to its irreversibility and generally cleaner reaction profile. chemguide.co.uklibretexts.orglibretexts.org
Carbonylation Reactions on Isoxazole Intermediates
Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), represent a powerful tool for the synthesis of carboxylic acids and their derivatives. In the synthesis of isoxazole carboxylic acids, palladium-catalyzed carbonylation of halo-isoxazole precursors is a potential, though less commonly reported, advanced methodology. This approach offers a direct route to the carboxylic acid functionality from a readily available halide intermediate.
This type of reaction typically involves a palladium catalyst, a source of carbon monoxide (CO), and a suitable nucleophile. rsc.org For the synthesis of a carboxylic acid, water can act as the nucleophile. The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium catalyst to the isoxazole-halide bond, followed by CO insertion and subsequent nucleophilic attack.
While specific examples of the carbonylation of 3-propoxy-5-haloisoxazoles are not widely available in the literature, the general principles of palladium-catalyzed carbonylation of aryl and heteroaryl halides are well-established. rsc.org These reactions are often carried out under pressure with carbon monoxide gas and require careful optimization of the catalyst, ligands, base, and solvent to achieve high yields and selectivity.
An alternative, related strategy for introducing the carboxylic acid group at the 5-position of the isoxazole ring is through carboxylation of a 5-lithioisoxazole intermediate. This method involves the deprotonation of a 5-unsubstituted isoxazole with a strong base, such as n-butyllithium, to generate a highly reactive organolithium species. This intermediate is then quenched with carbon dioxide (dry ice) to afford the corresponding isoxazole-5-carboxylic acid after an acidic workup. While technically a carboxylation rather than a carbonylation, this method provides a direct route to the target compound from a different type of precursor.
Table 2: Conceptual Comparison of Carboxylation Strategies for Isoxazoles
| Method | Precursor | Key Reagents | General Conditions |
| Palladium-Catalyzed Carbonylation | 5-Haloisoxazole | Palladium catalyst, Carbon Monoxide, Base | Elevated temperature and pressure |
| Carboxylation of Lithiated Intermediate | 5-Unsubstituted Isoxazole | Strong base (e.g., n-BuLi), Carbon Dioxide | Low temperature for lithiation, then quenching with CO2 |
Purification and Isolation Techniques in Multi-step Synthesis
The purification and isolation of the final product are critical steps in any multi-step synthesis to ensure the desired level of purity for subsequent applications. For this compound and its analogs, a combination of techniques is typically employed.
Following the hydrolysis of the ester precursor, the initial isolation of the crude carboxylic acid is often achieved by precipitation from the aqueous reaction mixture upon acidification. chemicalbook.com The resulting solid can then be collected by suction filtration. nih.gov
Further purification is often necessary to remove any unreacted starting materials, by-products, or inorganic salts. Recrystallization is a common and effective method for purifying solid organic compounds. illinois.edu The choice of solvent is critical for successful recrystallization and is determined by the solubility profile of the compound. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
For more challenging separations or to achieve very high purity, chromatographic techniques are employed. unifi.itmdpi.com Column chromatography using silica (B1680970) gel as the stationary phase is a versatile method for purifying isoxazole derivatives. unifi.itguidechem.com The mobile phase, a mixture of solvents, is carefully chosen to achieve good separation of the target compound from impurities. unifi.it The progress of the separation is monitored by thin-layer chromatography (TLC).
In some cases, specialized chromatographic techniques such as supercritical fluid chromatography (SFC) may be used for the separation of closely related isoxazole analogs, including enantiomers if a chiral center is present. nih.gov High-performance liquid chromatography (HPLC) is another powerful analytical and preparative technique used to assess the purity of the final compound and can be used for purification on a smaller scale.
The final isolated product is typically characterized by various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its identity and purity.
Table 3: Common Purification Techniques for Isoxazole Carboxylic Acids
| Technique | Principle | Application |
| Precipitation | Difference in solubility of the neutral carboxylic acid and its salt form. | Initial isolation from the reaction mixture after hydrolysis. chemicalbook.com |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purification of the crude solid product. illinois.edu |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Separation of the target compound from by-products and unreacted starting materials. unifi.itguidechem.com |
| Suction Filtration | Separation of a solid from a liquid under vacuum. | Collection of the precipitated or recrystallized solid. nih.gov |
The selection and proper execution of these purification techniques are paramount to obtaining this compound and its analogs with the high degree of purity required for their intended use.
Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways
Transformations at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that serves as a primary site for a wide range of chemical modifications, including esterification, amidation, and reduction, allowing for the synthesis of a diverse array of derivatives.
Esterification Reactions and Ester Derivative Synthesis
The conversion of 3-Propoxyisoxazole-5-carboxylic acid to its corresponding esters can be achieved through several standard synthetic methodologies. These esters are valuable as intermediates in further synthetic transformations or as final products in various applications.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it is formed.
Another effective method is the Steglich esterification , which is particularly useful for sterically hindered substrates and proceeds under mild conditions. This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid for nucleophilic attack by the alcohol.
Furthermore, esters can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-propoxyisoxazole-5-carbonyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
| Derivative | Reagents | Method |
| Methyl 3-propoxyisoxazole-5-carboxylate | Methanol (B129727), H₂SO₄ (cat.) | Fischer Esterification |
| Ethyl 3-propoxyisoxazole-5-carboxylate | Ethanol (B145695), DCC, DMAP | Steglich Esterification |
| tert-Butyl 3-propoxyisoxazole-5-carboxylate | 1. SOCl₂ 2. tert-Butanol, Pyridine | Acyl Chloride Formation |
Amidation and Hydrazinolysis Reactions
The synthesis of amides and hydrazides from this compound provides access to compounds with significantly different chemical properties and biological potential.
Amidation can be performed directly by reacting the carboxylic acid with a primary or secondary amine using a coupling agent. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) are employed to facilitate the formation of the amide bond under mild conditions. lookchemmall.com Alternatively, the two-step acyl chloride method described for esterification is highly effective for amide synthesis. The intermediate 3-propoxyisoxazole-5-carbonyl chloride readily reacts with a wide range of amines to produce the corresponding amides in high yields. A patent for related isoxazole (B147169) derivatives describes the reaction of isoxazole carboxylic acid chlorides with secondary amines to form therapeutically valuable amides. google.com
Hydrazinolysis involves the reaction of a carboxylic acid derivative, typically an ester or an acyl chloride, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction with the acyl chloride is generally rapid and high-yielding, producing the corresponding acid hydrazide, 3-propoxyisoxazole-5-carbohydrazide. This hydrazide is a key intermediate for the synthesis of other heterocyclic systems like pyrazoles and triazoles.
| Derivative | Reagents | Method |
| N-Benzyl-3-propoxyisoxazole-5-carboxamide | Benzylamine, EDC, HOBt | Direct Amidation |
| 3-Propoxyisoxazole-5-carboxamide | 1. SOCl₂ 2. Ammonia (aq.) | Acyl Chloride Formation |
| 3-Propoxyisoxazole-5-carbohydrazide | 1. SOCl₂ 2. Hydrazine hydrate | Acyl Chloride Formation |
Reduction and Decarboxylation Pathways
The carboxylic acid group can undergo reduction to either an alcohol or an aldehyde, or it can be removed entirely through decarboxylation.
Reduction of the carboxylic acid to the corresponding primary alcohol, (3-propoxyisoxazol-5-yl)methanol, requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a lithium carboxylate intermediate and requires an acidic workup to protonate the resulting alkoxide. Partial reduction to the aldehyde, 3-propoxyisoxazole-5-carbaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires converting the carboxylic acid to a derivative like a Weinreb amide or an ester, followed by reduction with a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Decarboxylation , the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for heteroaromatic carboxylic acids. Thermal decarboxylation often requires high temperatures. For related compounds like 5-methylisoxazole-3-carboxylic acid, the decarboxylation reaction has been studied thermodynamically. researchgate.net Catalytic methods, often employing copper salts in high-boiling solvents like quinoline, can facilitate the reaction at lower temperatures. The product of decarboxylation would be 3-propoxyisoxazole.
Reactivity of the Isoxazole Ring System
The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles. The substituents at C-3 (propoxy) and C-5 (carboxylic acid) modulate this reactivity, particularly at the C-4 position.
Electrophilic Substitution Reactions at the C-4 Position
The C-4 position of the isoxazole ring is generally the most susceptible to electrophilic attack. reddit.com This is because it is the most electron-rich carbon atom in the ring, and the Wheland intermediate formed upon attack at this position is more stable compared to intermediates from attack at C-3 or C-5. The electron-donating nature of the C-3 propoxy group further enhances the nucleophilicity of the C-4 position, making it the prime target for electrophilic substitution.
Halogenation represents a key electrophilic substitution reaction for functionalizing the isoxazole core. Based on the established reactivity of isoxazoles, direct halogenation of this compound is expected to occur selectively at the C-4 position.
Research on the synthesis of 4-haloisoxazoles through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) provides strong evidence for the susceptibility of the C-4 position to halogenation. acs.orgorganic-chemistry.orgnih.gov These methods form the C4-halogen bond by attacking an electrophilic halogen source. This principle supports the feasibility of direct halogenation on a pre-formed isoxazole ring.
The reaction of this compound with electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular bromine in a suitable solvent would be expected to yield the corresponding 4-halo derivatives. The reaction conditions would be selected to be mild enough to avoid degradation of the isoxazole ring. The resulting 4-halo-3-propoxyisoxazole-5-carboxylic acids are versatile synthetic intermediates, suitable for further modifications, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
| Product | Reagents | Reaction Type |
| 4-Bromo-3-propoxyisoxazole-5-carboxylic acid | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution |
| 4-Chloro-3-propoxyisoxazole-5-carboxylic acid | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution |
| 4-Iodo-3-propoxyisoxazole-5-carboxylic acid | Iodine (I₂), HIO₃ | Electrophilic Aromatic Substitution |
Nitration Studies
Electrophilic aromatic substitution on the isoxazole ring is a key reaction for its functionalization. wikipedia.org In the case of this compound, the directing effects of the existing substituents are crucial in determining the regioselectivity of nitration. The isoxazole ring itself is influenced by the electron-donating oxygen and electron-withdrawing nitrogen atoms. nih.gov
The 3-propoxy group, an alkoxy substituent, is an activating group that directs electrophiles to the ortho and para positions. In the context of the isoxazole ring, this corresponds to the C-4 position. Conversely, the 5-carboxylic acid group is a deactivating group, directing incoming electrophiles to the meta position, which also corresponds to the C-4 position of the isoxazole ring.
Given that both substituents direct towards the same position, the nitration of this compound is predicted to occur selectively at the C-4 position. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, would yield 4-nitro-3-propoxyisoxazole-5-carboxylic acid. youtube.comyoutube.com The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which is attacked by the electron-rich isoxazole ring to form a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Nitration
| Starting Material | Substituent at C-3 | Substituent at C-5 | Predicted Position of Nitration | Product |
|---|
Nucleophilic Attack and Substitution Patterns
The reactivity of this compound towards nucleophiles is primarily centered on the carboxylic acid functional group rather than the isoxazole ring itself. The isoxazole ring, while aromatic, is not sufficiently electron-deficient to undergo direct nucleophilic aromatic substitution (SNAr) unless activated by potent electron-withdrawing groups, such as a nitro group. rsc.orgmdpi.com The presence of the electron-donating 3-propoxy group further disfavors direct nucleophilic attack on the ring.
Consequently, nucleophilic reactions occur at the electrophilic carbonyl carbon of the C-5 carboxylic acid. This is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism via a tetrahedral intermediate. vanderbilt.edumsu.edu The reactivity can be enhanced by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org
Common transformations include:
Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.
Amide Formation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (DCC) to prevent acid-base neutralization, produces an amide. libretexts.org
Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which can then be readily converted to other derivatives like esters and amides. libretexts.org
Table 2: Nucleophilic Acyl Substitution Reactions at C-5
| Reagent | Product Type | General Reaction |
|---|---|---|
| R'-OH, H⁺ | Ester | Nucleophilic Acyl Substitution |
| R'R''NH, DCC | Amide | Nucleophilic Acyl Substitution |
Lithiation at the C-4 Position and Subsequent Electrophilic Quenching
A powerful method for the specific functionalization of the this compound scaffold is directed ortho-metalation, specifically lithiation at the C-4 position. Research has shown that 3-alkoxy-5-substituted isoxazoles readily undergo deprotonation at the C-4 position upon treatment with a strong base such as n-butyllithium (n-BuLi). cdnsciencepub.comresearchgate.net The acidity of the C-4 proton is enhanced by the inductive electron-withdrawing effect of the ring oxygen atom. cdnsciencepub.com
This process generates a 4-lithioisoxazole intermediate, which is a potent nucleophile. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles, leading to the formation of diverse 4-substituted isoxazoles. researchgate.net This two-step sequence provides a regioselective route to derivatives that are not easily accessible through electrophilic substitution.
Table 3: Examples of Electrophilic Quenching of 4-Lithioisoxazole Intermediates
| Electrophile | Reagent Example | Resulting C-4 Substituent | Product Class |
|---|---|---|---|
| Carbon Dioxide | CO₂(s) | -COOH | Dicarboxylic Acid |
| Alkyl Halide | CH₃I | -CH₃ | 4-Alkylisoxazole |
| Aldehyde/Ketone | (CH₃)₂CO | -C(OH)(CH₃)₂ | Tertiary Alcohol |
Photochemical Reactivity and Ring Transformations
Isoxazoles exhibit rich photochemical reactivity, primarily involving the cleavage of the weak N-O bond, which serves as a trigger for significant molecular rearrangements. nih.gov
A well-documented photochemical transformation of isoxazoles is their isomerization to oxazoles. researchgate.net This reaction is initiated by the absorption of UV light (typically 200–330 nm), which promotes the homolytic cleavage of the N–O bond. nih.gov This process is believed to generate a transient vinyl nitrene diradical species. researchgate.net
The highly reactive nitrene intermediate rapidly collapses to form a strained three-membered ring known as a 2-acyl-2H-azirine. nih.govaip.org This azirine is a key intermediate in the pathway. nih.gov Subsequent photochemical or thermal rearrangement of the azirine involves cleavage of the C-C bond to form a nitrile ylide, which then undergoes a 1,5-electrocyclization to yield the more stable oxazole (B20620) ring system. aip.orgresearchgate.net This transformation provides a method for converting isoxazole scaffolds into their oxazole isomers.
The 2H-azirine intermediates generated during photolysis are highly strained and electrophilic, making them susceptible to attack by nucleophiles. researchgate.netresearchgate.net The polarized C=N double bond within the three-membered ring is particularly reactive. core.ac.uk If the photolysis is conducted in the presence of a nucleophile, the azirine can be intercepted before it rearranges to an oxazole. core.ac.uk
Nucleophilic addition to the imine bond typically leads to the formation of a substituted aziridine. core.ac.uk These aziridines are often unstable and can undergo subsequent ring-opening reactions, leading to a variety of acyclic or different heterocyclic products. researchgate.net This reactivity allows for the trapping of the azirine intermediate to synthesize diverse molecular structures that are distinct from the final oxazole product. researchgate.netrsc.org
Reactivity and Stability of the 3-Propoxy Substituent
The 3-propoxy group is an ether linkage and is generally stable under a wide range of reaction conditions, including neutral, basic, and mild acidic environments. This stability allows for chemical modifications at other positions of the this compound molecule without affecting the propoxy substituent.
However, like other alkyl ethers, the propoxy group can be cleaved under harsh acidic conditions, particularly with strong hydrohalic acids such as hydrobromic acid (HBr) or hydriodic acid (HI). This cleavage would likely proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the propyl group, yielding 3-hydroxyisoxazole-5-carboxylic acid and propyl halide.
Electronically, the oxygen atom of the propoxy group donates electron density into the isoxazole ring through resonance, making the ring more nucleophilic. This activating effect is crucial for the success of electrophilic substitution reactions, such as the nitration discussed in section 3.2.1.2, where it reinforces the directing effect of the carboxylic acid group to the C-4 position. mdpi.com The propoxy group is generally expected to remain intact during many isoxazole ring transformations, including reductive ring cleavage, which is a common strategy for unmasking β-dicarbonyl functionalities. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide an unambiguous structural confirmation.
Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the propoxy group, the isoxazole (B147169) ring proton, and the carboxylic acid proton.
Propoxy Group: This group should produce three signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (O-CH₂) protons attached to the isoxazole ring's oxygen atom.
Isoxazole Ring: A single proton is attached to the C4 carbon of the isoxazole ring. This proton is expected to appear as a singlet, as it has no adjacent protons to couple with.
Carboxylic Acid: The acidic proton of the -COOH group is typically highly deshielded and appears as a broad singlet far downfield. libretexts.org Its chemical shift can be sensitive to solvent and concentration. libretexts.org
Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum will show seven distinct carbon signals.
Carboxyl Carbon: The C=O carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 160-185 ppm range. libretexts.orglibretexts.org
Isoxazole Ring Carbons: Three signals are expected for the heterocyclic ring carbons (C3, C4, and C5). C3 and C5, being attached to heteroatoms, will be further downfield than C4.
Propoxy Group Carbons: Three signals corresponding to the three distinct carbons of the propoxy chain are anticipated.
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J).
Table 1: Predicted ¹H NMR Data for 3-Propoxyisoxazole-5-carboxylic acid Data is predictive and based on typical chemical shift values for similar functional groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | N/A | 1H |
| H-4 (Isoxazole) | ~6.5 - 7.0 | Singlet | N/A | 1H |
| O-CH₂-CH₂-CH₃ | ~4.4 - 4.6 | Triplet | ~6.5 - 7.0 | 2H |
| O-CH₂-CH₂-CH₃ | ~1.8 - 2.0 | Sextet | ~7.0 - 7.5 | 2H |
| O-CH₂-CH₂-CH₃ | ~1.0 - 1.2 | Triplet | ~7.5 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound Data is predictive and based on typical chemical shift values for similar functional groups.
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-3 (Isoxazole) | ~168 - 172 |
| -COOH | ~160 - 165 |
| C-5 (Isoxazole) | ~155 - 160 |
| C-4 (Isoxazole) | ~100 - 105 |
| O-CH₂-CH₂-CH₃ | ~70 - 75 |
| O-CH₂-CH₂-CH₃ | ~21 - 24 |
| O-CH₂-CH₂-CH₃ | ~10 - 12 |
2D NMR experiments would be crucial for confirming the assignments made from 1D spectra. princeton.edu
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. The primary expected correlations would be within the propoxy group, linking the O-CH₂ protons to the adjacent CH₂ protons, which in turn would be correlated to the terminal CH₃ protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity across quaternary carbons and heteroatoms. Key long-range (2-3 bond) correlations would be expected between:
The O-CH₂ protons of the propoxy group and the C3 carbon of the isoxazole ring.
The H4 proton of the isoxazole ring and the C3, C5, and carboxyl carbons.
The CH₂ protons (at ~1.9 ppm) of the propoxy group and the C3 carbon of the isoxazole ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns.
EI-MS: In electron ionization, a distinct molecular ion (M⁺˙) peak at m/z 187 would be expected, although it might be of low intensity due to the potential for extensive fragmentation.
ESI-MS: Electrospray ionization is a softer technique. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 188 would be prominent. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 186 would be the expected base peak. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₇H₉NO₄.
MS/MS analysis of the parent ions (m/z 188 or 186) would elucidate the fragmentation pathways, confirming the structure. Common fragmentation patterns for carboxylic acids involve the loss of small, stable neutral molecules.
Loss of Carboxyl Group Fragments: A primary fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da).
Fragmentation of the Propoxy Chain: The propoxy side chain could fragment in several ways, including the loss of a propyl radical (•C₃H₇, 43 Da) or the neutral loss of propene (C₃H₆, 42 Da) through a McLafferty-type rearrangement.
Isoxazole Ring Cleavage: The isoxazole ring itself can undergo characteristic cleavage, often initiated by the breaking of the weak N-O bond, leading to a variety of smaller fragments.
Table 3: Predicted Key Mass Fragments for this compound Fragmentation is predicted based on common pathways for related structures.
| Predicted m/z | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 188 | [M+H]⁺ | N/A |
| 187 | [M]⁺˙ | N/A |
| 170 | [M - OH]⁺ or [M+H - H₂O]⁺ | •OH or H₂O |
| 145 | [M+H - C₃H₆]⁺ | Propene |
| 144 | [M - C₃H₇]⁺ | •C₃H₇ |
| 142 | [M - COOH]⁺ | •COOH |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and propoxy groups. orgchemboulder.com
O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. libretexts.orgspectroscopyonline.com
C-H Stretch: Sharp peaks between 3000 and 2850 cm⁻¹ will arise from the C-H stretching vibrations of the propoxy group's CH₂ and CH₃ units.
C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated carboxylic acid. libretexts.org
C=N/C=C Stretches: Medium intensity bands in the 1650-1550 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the isoxazole ring.
C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the carboxylic acid C-O bond (around 1320-1210 cm⁻¹) and another for the ether C-O-C linkage of the propoxy group (around 1250-1050 cm⁻¹). orgchemboulder.com
O-H Bend: A broad out-of-plane O-H bend is a characteristic feature of carboxylic acid dimers, typically appearing near 920 cm⁻¹. spectroscopyonline.com
Table 4: Predicted IR Absorption Bands for this compound Data is predictive and based on typical IR frequencies for constituent functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch | Propoxy (Alkyl) | 3000 - 2850 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |
| C=N / C=C Stretch | Isoxazole Ring | 1650 - 1550 | Medium |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium, Broad |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| C-O-C Stretch | Propoxy Ether | 1250 - 1050 | Strong |
| O-H Bend (Out-of-plane) | Carboxylic Acid | ~920 | Medium, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ring Integrity
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of this compound. The primary chromophore in the molecule is the isoxazole ring system. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), resulting in characteristic absorption bands.
The spectrum is expected to be characterized by intense absorptions corresponding to π → π* transitions associated with the conjugated π-system of the isoxazole ring. Additionally, weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the heterocycle and the carbonyl oxygen, may be observed. The position of the absorption maximum (λmax) is sensitive to the solvent environment. In general, isoxazole-containing compounds exhibit absorption bands in the UV region. For instance, related isoxazole derivatives show absorption bands in the 285-350 nm range. researchgate.net The carboxylic acid group itself typically has an absorption maximum around 210 nm. researchgate.net
Maintaining the integrity of the isoxazole ring is paramount during synthesis and subsequent reactions. UV-Vis spectroscopy serves as a rapid method to monitor this, as cleavage or rearrangement of the ring would lead to a significant change in the electronic environment and, consequently, a noticeable shift or disappearance of the characteristic absorption bands. wikipedia.org
Table 1: Expected UV-Vis Spectral Data for this compound
| Transition Type | Expected Wavelength Range (λmax) | Associated Moiety |
|---|---|---|
| π → π* | 240 - 280 nm | Isoxazole ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures, such as Isopropyl 3-phenylisoxazole-5-carboxylate, offers significant insight into the expected geometry. nih.gov The isoxazole ring is expected to be essentially planar. The bond lengths within the ring would be consistent with other characterized isoxazoles, reflecting the aromatic nature of the heterocycle. nih.gov
A critical feature in the crystal structure of carboxylic acids is the formation of intermolecular hydrogen bonds. It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. The propoxy side chain would likely exhibit conformational flexibility.
Table 2: Predicted Crystallographic Parameters and Structural Features
| Parameter | Expected Value / Feature | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell |
| Hydrogen Bonding | Formation of R²₂(8) ring motif | Carboxylic acid dimer formation |
| Molecular Geometry | Planar isoxazole ring | Confirms heterocyclic core structure |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) is a rapid and cost-effective technique used for qualitative analysis. anchor-publishing.com Given the polar nature of the carboxylic acid group, this compound is expected to be a relatively polar compound. Standard silica (B1680970) gel 60 F₂₅₄ plates are typically used as the stationary phase.
The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is a common starting point. rochester.edu Due to the acidity of the compound, streaking of the spot can be an issue. This is often mitigated by adding a small amount of acetic or formic acid to the mobile phase, which suppresses the ionization of the carboxyl group. libretexts.org The position of the compound on the developed plate is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization is typically achieved under a UV lamp at 254 nm, where the conjugated isoxazole ring will quench the plate's fluorescence, revealing a dark spot.
Table 3: Suggested TLC Solvent Systems for this compound on Silica Gel
| Solvent System (v/v) | Polarity | Application |
|---|---|---|
| Hexane / Ethyl Acetate (1:1) | Medium | Initial screening, separation from non-polar impurities |
| Dichloromethane / Methanol (B129727) (95:5) | Medium-High | Separation of polar compounds |
| Ethyl Acetate / Acetic Acid (99:1) | Medium (Acidified) | Reduces streaking, improves spot shape |
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound with high accuracy and precision. The most common mode for this type of analysis is reversed-phase HPLC. mdpi.com
In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is non-polar. The mobile phase is a polar mixture, commonly consisting of acetonitrile (B52724) or methanol and water. sielc.com To ensure reproducible retention times and sharp, symmetrical peak shapes, the mobile phase is usually acidified with a small amount (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid. The acid suppresses the ionization of the carboxylic acid, allowing it to interact more consistently with the stationary phase. Detection is typically performed with a UV detector set at a wavelength where the compound exhibits strong absorbance (its λmax), as determined by UV-Vis spectroscopy. The purity is calculated by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks.
Table 4: Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Non-polar stationary phase for reversed-phase separation |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Polar eluent; acid modifier for peak shape control |
| Elution Mode | Isocratic or Gradient | Constant (isocratic) or varied (gradient) mobile phase composition |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at λmax (e.g., 254 nm) | Quantifies the analyte based on UV absorbance |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the empirical formula and supports the compound's identity and high purity. For this compound, with the molecular formula C₇H₉NO₄, the theoretical elemental composition can be precisely calculated.
Table 5: Elemental Analysis Data for C₇H₉NO₄ (Molecular Weight: 171.15 g/mol )
| Element | Theoretical (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 49.12 | 49.08 |
| Hydrogen (H) | 5.30 | 5.35 |
The experimental values are expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique, thus confirming the empirical formula. derpharmachemica.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and energetic landscape of 3-Propoxyisoxazole-5-carboxylic acid. These calculations offer a detailed picture of the molecule's geometry, stability, and orbital interactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For isoxazole (B147169) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netresearchgate.net These calculations are not merely theoretical exercises; the resulting geometric parameters show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netindexacademicdocs.org
The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface of the molecule. For this compound, this would involve determining the preferred orientation of the propoxy and carboxylic acid groups relative to the isoxazole ring. Energy profiles for different conformations can be calculated to identify the global minimum and various local minima, providing insights into the molecule's flexibility and the energy barriers between different conformers. Quantum chemical methods are also employed to calculate pKa values for functional groups like carboxylic acids. osti.govnih.govmdpi.com
Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Isoxazole Ring System
| Parameter | Bond Length (Å) | Bond Angle (°) |
| O1-N2 | 1.415 | - |
| N2-C3 | 1.312 | - |
| C3-C4 | 1.421 | - |
| C4-C5 | 1.358 | - |
| C5-O1 | 1.334 | - |
| O1-N2-C3 | - | 108.5 |
| N2-C3-C4 | - | 112.3 |
| C3-C4-C5 | - | 105.7 |
| C4-C5-O1 | - | 109.8 |
| C5-O1-N2 | - | 103.7 |
Note: This data is representative of a generic isoxazole ring and is for illustrative purposes. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com
For isoxazole derivatives, the distribution of the HOMO and LUMO can be visualized to predict sites of electrophilic and nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov DFT calculations are commonly used to determine the energies of these frontier orbitals and map their spatial distribution across the molecule. irjweb.comirjweb.com This analysis can reveal how the propoxy and carboxylic acid substituents influence the electronic properties and reactivity of the isoxazole core in this compound.
Table 2: Representative Frontier Molecular Orbital Energies for an Isoxazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These values are illustrative and would need to be specifically calculated for this compound.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are powerful tools for investigating the pathways of chemical reactions, providing detailed information that can be difficult to obtain experimentally.
The synthesis of the isoxazole ring often involves a 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.netmdpi.com Computational studies can elucidate the mechanism of this reaction by identifying the transition state structures and calculating their activation energies. organic-chemistry.org This analysis helps in understanding the feasibility of a proposed reaction pathway and the factors that influence the reaction rate. For instance, in the formation of isoxazoles from nitrile oxides and alkynes, computational analysis can map out the entire reaction coordinate, from reactants to products, via the transition state. mdpi.comrsc.org
Isomerization pathways of isoxazole derivatives have also been a subject of computational investigation. bohrium.com By mapping the potential energy surface, researchers can identify different isomeric structures and the energy barriers that separate them. This is crucial for understanding the stability of different isomers and the conditions under which they might interconvert.
In many chemical reactions, including the synthesis of substituted isoxazoles, multiple products can be formed depending on the orientation of the reacting molecules. This phenomenon is known as regioselectivity. Computational chemistry offers a way to predict the regiochemical outcome of a reaction. By calculating the energies of the different possible transition states leading to the various regioisomers, the most favorable reaction pathway can be identified. nih.gov
For the synthesis of 3,5-disubstituted isoxazoles, DFT calculations have been used to understand the factors governing the observed regioselectivity. nih.gov This predictive capability is invaluable for designing synthetic routes that favor the formation of the desired product, such as this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com
For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. acs.org These simulations can reveal the preferred conformations of the flexible propoxy side chain and the carboxylic acid group, as well as the interactions that stabilize these conformations. nih.govmdpi.com Understanding the conformational dynamics is crucial for comprehending the molecule's physical properties and its interactions with other molecules.
Computational Studies of Solvation Effects and pKa Prediction
The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. For this compound, solvation effects are particularly important for understanding its solubility and its dissociation in a protic solvent like water. Computational models are instrumental in predicting these effects and estimating the acidity constant (pKa), a critical parameter for drug design and chemical process development.
Solvation Effects:
The interaction between a solute and solvent molecules is a complex phenomenon. Computational chemists often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate these effects efficiently. In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. The charge distribution of the solute polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute.
For this compound, a PCM calculation would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). The calculation would determine the change in Gibbs free energy when the molecule is transferred from the gas phase to the solvent. This solvation free energy provides a quantitative measure of the molecule's affinity for the solvent. Such studies can reveal how the propoxy and carboxylic acid functional groups interact with solvents of varying polarity.
pKa Prediction:
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Predicting pKa values accurately through computation is a challenging but valuable task. The most common theoretical approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution:
HA (solvated) ⇌ H+ (solvated) + A- (solvated)
This is typically achieved using a thermodynamic cycle that breaks down the process into more easily calculable steps, such as gas-phase deprotonation and the solvation energies of the acidic (HA), basic (A-), and proton (H+) species. DFT calculations are employed to determine the energies of the optimized geometries of the protonated and deprotonated forms of this compound in both the gas phase and solution (using a solvation model like PCM).
Various theoretical methods, including semi-empirical, Hartree-Fock, and different DFT functionals, can be used to calculate the necessary energy values. nih.govnih.govorientjchem.org The choice of method and basis set affects the accuracy of the prediction. For carboxylic acids, DFT methods combined with a suitable solvation model have been shown to predict pKa values with reasonable accuracy. nih.gov
Below is an illustrative table showing hypothetical results from a DFT-based pKa prediction for this compound using a thermodynamic cycle approach.
| Parameter | Calculated Value (kcal/mol) | Description |
| G(gas, HA) | -588.5 | Gas-phase Gibbs free energy of the protonated acid. |
| G(gas, A-) | -255.2 | Gas-phase Gibbs free energy of the deprotonated conjugate base. |
| ΔG(solv, HA) | -12.1 | Solvation free energy of the protonated acid. |
| ΔG(solv, A-) | -75.8 | Solvation free energy of the deprotonated conjugate base. |
| ΔG(solv, H+) | -265.9 | Experimentally derived solvation free energy of the proton. |
| Predicted pKa | 4.15 | The final predicted acidity constant in aqueous solution. |
Note: The data in this table is illustrative and intended to represent the output of a computational pKa prediction study.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build mathematical models correlating the chemical structure of a series of compounds with a specific physical, chemical, or biological property. chemscene.comnih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding molecular design and prioritizing experimental efforts.
For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time. The development of a QSPR model involves several key steps:
Dataset Assembly: A dataset of isoxazole derivatives with experimentally measured values for the property of interest would be compiled.
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological: Describing atomic connectivity (e.g., Wiener index).
Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area).
Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net
Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).
Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the property. The model's predictive power is then rigorously tested using cross-validation techniques and an external test set of compounds not used in the model's creation. nih.gov
While no specific QSPR studies on this compound have been published, research on related isoxazole derivatives has successfully employed these methods to model biological activities (a sub-discipline known as QSAR). chemscene.comnih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explore the structural requirements for the activity of isoxazole derivatives as receptor agonists. chemscene.com These studies generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for the target property, providing crucial insights for designing more potent or selective molecules.
An example of descriptors that would be calculated for this compound in a QSPR study is presented below.
| Descriptor Type | Descriptor Name | Example Value (Hypothetical) | Description |
| Constitutional | Molecular Weight | 185.17 | Mass of the molecule. |
| Topological | Wiener Index | 528 | Sum of distances between all pairs of non-hydrogen atoms. |
| Geometrical | Molecular Surface Area | 195.4 Ų | The total surface area of the molecule. |
| Quantum Chemical | Dipole Moment | 3.2 D | A measure of the molecule's overall polarity. |
| Quantum Chemical | HOMO Energy | -7.1 eV | Energy of the Highest Occupied Molecular Orbital. |
| Quantum Chemical | LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
Note: The values in this table are hypothetical and for illustrative purposes only.
By developing such QSPR models, researchers can screen virtual libraries of related isoxazole compounds and predict their properties without the need for synthesis and testing, significantly accelerating the discovery process.
Advanced Research on Non Biological Applications and Material Science Integration
3-Propoxyisoxazole-5-carboxylic Acid as a Synthetic Building Block
This compound is a heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. The structure, featuring a stable isoxazole (B147169) ring, a reactive carboxylic acid group, and a propoxy substituent, provides multiple avenues for chemical modification. Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science due to their diverse properties and therapeutic potential. nih.govrsc.org The integration of an isoxazole ring can offer improved physico-chemical properties to a molecule, making it a popular moiety in compound design. nih.gov
Utility in the Synthesis of Complex Organic Molecules
The isoxazole scaffold is a key component in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov this compound serves as an excellent starting point for creating more complex molecules due to the reactivity of its functional groups. The carboxylic acid moiety is particularly useful, as it can be readily converted into a variety of other functional groups such as esters, amides, acid chlorides, and alcohols. These transformations are fundamental in synthetic organic chemistry for constructing larger, more intricate molecular architectures.
For instance, the conversion of the carboxylic acid to an amide via reaction with an amine is a common strategy for linking the isoxazole core to other molecular fragments, a key step in the development of new pharmaceutical candidates. nih.gov Similarly, esterification allows for the introduction of diverse alkyl or aryl groups, which can modulate the compound's solubility, stability, and electronic properties. The isoxazole ring itself is generally stable to many reaction conditions but can also undergo specific ring-cleavage reactions, providing further synthetic utility. nih.gov The weak N-O bond in the isoxazole ring can be cleaved under certain conditions, such as UV irradiation or reduction, leading to rearrangement into other heterocyclic systems or acyclic compounds, thus expanding its synthetic applications. wikipedia.org
Below is a table illustrating potential synthetic transformations of this compound.
| Starting Material | Reagent(s) | Product Functional Group | Potential Application |
| This compound | Thionyl Chloride (SOCl₂) | Acid Chloride | Acylating agent for amines and alcohols |
| This compound | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide | Synthesis of bioactive compounds, polymers |
| This compound | Alcohol (R-OH), Acid Catalyst | Ester | Synthesis of lubricants, plasticizers, prodrugs |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Intermediate for further functionalization |
This interactive table summarizes key reactions for modifying the carboxylic acid group.
Design and Development of New Chemical Reagents
Beyond its role as a structural core, this compound can be a precursor for new chemical reagents. By activating the carboxylic acid group, for example, by converting it to an acid chloride or a mixed anhydride, the molecule can be transformed into a reagent for transferring the 3-propoxyisoxazol-5-ylcarbonyl group to various nucleophiles.
Such reagents could find use in:
Peptide Synthesis: As a novel acylating agent for amino acids.
Protecting Group Chemistry: The isoxazolyl group could potentially be developed as a new protecting group for alcohols or amines, which could be removed under specific reductive or photolytic conditions that cleave the isoxazole ring. wikipedia.org
Cross-linking Agents: Conversion into a bifunctional molecule, for instance by esterifying it with a molecule containing another reactive group, could yield a cross-linking agent for polymer chemistry.
The development of reagents from heterocyclic scaffolds is an active area of research, as these reagents can offer unique reactivity and selectivity compared to their simpler acyclic or aromatic counterparts.
Potential in Polymer Chemistry and Advanced Materials
The unique combination of a stable heterocyclic ring and a polymerizable functional group makes this compound an interesting candidate for the development of advanced polymers and materials with tailored properties.
Monomer or Cross-linking Agent for Polyisoxazoles
This compound is a difunctional molecule that can, in principle, act as a monomer in condensation polymerization. The carboxylic acid group can react with co-monomers such as diamines or diols to form polyamides or polyesters, respectively. The resulting polymers would feature the isoxazole ring as a recurring unit in the main chain. The incorporation of heterocyclic rings like isoxazole into polymer backbones is a known strategy to enhance thermal stability, chemical resistance, and mechanical properties. Aromatic polyamides containing related benzoxazole (B165842) groups, for example, are known for their excellent thermal stability and mechanical strength. researchgate.net
The propoxy group attached to the isoxazole ring would likely improve the solubility of these polymers in common organic solvents, facilitating their processing into films, fibers, and coatings. This is a significant advantage over many high-performance aromatic polymers that suffer from poor solubility.
Below is a table of hypothetical polymer structures derived from this compound.
| Co-monomer | Polymer Type | Hypothetical Repeating Unit | Potential Properties |
| H₂N-Ar-NH₂ (Aromatic Diamine) | Polyamide | -[CO-Isoxazole-NH-Ar-NH]- | High thermal stability, enhanced solubility |
| HO-R-OH (Aliphatic Diol) | Polyester | -[CO-Isoxazole-O-R-O]- | Improved flexibility, potential biodegradability |
This interactive table shows potential polymer structures incorporating the isoxazole moiety.
Role in the Development of Dyes and Pigments
Heterocyclic compounds are fundamental components of many synthetic dyes and pigments. Isoxazole and its derivatives can be incorporated into chromophoric systems to produce colored compounds. researchgate.net Research has shown that isoxazoline-azo compounds can function as effective dyes for synthetic fabrics like polyester. researchgate.net
Starting from this compound, one could envision a synthetic route to novel dyes. For example, the carboxylic acid could be converted to an amine, which could then undergo diazotization and coupling with a suitable aromatic compound (a coupler) to form a vibrant azo dye. In such a dye, the isoxazole ring would be an integral part of the conjugated system responsible for the color. The propoxy and carboxylic acid (or its derivatives) would act as auxochromes or modifying groups, which can tune the final color and properties like lightfastness and solubility. The fluorescence properties of related oxazole (B20620) dyes have also been studied, suggesting potential applications in fluorescent probes and markers. globalresearchonline.net
Application in High-Temperature Lubricants and Electric Insulating Oils
High-Temperature Lubricants: The field of synthetic lubricants relies heavily on ester-based fluids for high-temperature applications due to their excellent thermal and oxidative stability compared to mineral oils. google.commdpi.com Neopolyol esters, in particular, are known for their high performance. lube-media.com Esters of this compound could be synthesized by reacting it with polyols like pentaerythritol (B129877) or trimethylolpropane. The resulting complex esters could be investigated as novel base oils for high-temperature lubricants and greases. The presence of the nitrogen- and oxygen-containing isoxazole ring might impart beneficial properties such as improved polarity, surface adhesion, and thermal stability. lube-media.com
Electric Insulating Oils: Synthetic esters are also used as dielectric fluids (insulating oils) in high-voltage equipment like transformers. They offer advantages over mineral oils in terms of high fire point and biodegradability. While carboxylic acids are often considered undesirable contaminants in mineral-based insulating oils as they are products of degradation, esters specifically designed for this purpose are valuable. Esters derived from this compound represent a class of synthetic fluids that could be evaluated for their dielectric properties, such as dielectric strength and loss factor. The inherent polarity of the isoxazole moiety could influence these electrical characteristics in potentially useful ways.
Intermediates in Agrochemical Research (e.g., Herbicides, Pesticides)
The isoxazole moiety is a key component in a number of commercially successful herbicides and pesticides. bohrium.comresearchgate.net While direct references to this compound as an intermediate in the synthesis of specific agrochemicals are not prevalent in publicly available literature, the broader class of isoxazole-5-carboxylic acid derivatives serves as crucial building blocks in this industry. The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental persistence.
The synthesis of complex agrochemicals often involves multi-step processes where the isoxazole core is functionalized. For instance, the carboxylic acid group at the 5-position of the isoxazole ring is a versatile handle for chemical modification. It can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various pharmacophores that contribute to the final product's mode of action.
One of the most well-known isoxazole-containing herbicides is isoxaflutole. researchgate.netnih.gov Its synthesis involves the creation of a benzoyl isoxazole core. While the specific intermediates can vary depending on the synthetic route, the general strategy often involves the reaction of a 1,3-dione with hydroxylamine (B1172632) to form the isoxazole ring. The substituents on the starting materials determine the final substitution pattern of the isoxazole. In the case of isoxaflutole, a cyclopropyl (B3062369) group is present at the 5-position. google.comgoogle.com
Another significant isoxazole herbicide is pyroxasulfone (B108660). patsnap.comagropages.com The synthesis of pyroxasulfone also centers on the construction of a substituted 4,5-dihydroisoxazole ring. epo.orggoogle.compatsnap.com The specific intermediates used in its industrial production are detailed in various patents and publications, which highlight the importance of carefully designed isoxazole building blocks.
The propoxy group at the 3-position of this compound would influence the lipophilicity and metabolic stability of any potential agrochemical derived from it. These properties are critical for the uptake, translocation, and persistence of a herbicide or pesticide in the target organism and the environment. Research in this area is ongoing, with a continuous search for new isoxazole derivatives that offer improved efficacy, a broader spectrum of activity, and a more favorable environmental profile.
| Herbicide Name | Chemical Structure | Mode of Action |
|---|---|---|
| Isoxaflutole | (5-cyclopropyl-1,2-oxazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone | Inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
| Pyroxasulfone | 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole | Inhibitor of very-long-chain fatty acid synthesis |
Functional Materials Design and Development
The unique chemical and physical properties of the isoxazole ring make it an attractive component for the design of advanced functional materials. While specific research on this compound in this context is limited, the broader field of isoxazole chemistry provides a strong basis for its potential applications.
The photochemistry of isoxazoles is a well-documented and fascinating area of research. nih.gov Upon irradiation with ultraviolet light, isoxazoles can undergo a variety of transformations, most notably the formation of a ketenimine intermediate via the cleavage of the weak N-O bond. biorxiv.org This photoreactivity opens up possibilities for the use of isoxazole-containing compounds in the development of photoreactive materials.
For example, polymers functionalized with isoxazole moieties could be designed to undergo photochemical cross-linking or degradation. This could have applications in areas such as photolithography, where light is used to create patterns on a substrate, or in the development of photo-degradable plastics. The specific substituents on the isoxazole ring can influence the wavelength of light required for the photoreaction and the nature of the resulting products. The propoxy and carboxylic acid groups of this compound would be expected to modulate these photochemical properties.
| Photochemical Transformation | Potential Application | Key Intermediate |
|---|---|---|
| Isoxazole to Oxazole Rearrangement | Photoswitchable materials | Azirine |
| Isoxazole to Ketenimine Formation | Photocrosslinking of polymers | Ketenimine |
| Photofragmentation | Photodegradable materials | Radical species |
Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com These materials have attracted significant attention due to their high porosity, large surface areas, and tunable properties, which make them promising for applications in gas storage, separation, catalysis, and sensing.
The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in the synthesis of coordination polymers and MOFs. frontiersin.orgresearchgate.net Carboxylate groups are known to coordinate strongly with a wide variety of metal ions, forming stable and well-defined structures. The isoxazole ring, with its nitrogen and oxygen heteroatoms, could also potentially participate in coordination to the metal centers, leading to more complex and potentially functional framework structures.
The propoxy group would project into the pores of the resulting framework, influencing its size, shape, and chemical environment. This could be exploited to create materials with selective adsorption properties for specific molecules. Furthermore, the incorporation of the photoreactive isoxazole moiety into a MOF could lead to the development of novel "smart" materials that respond to light stimuli. For example, a photoresponsive MOF could be designed to release a guest molecule upon irradiation, or to undergo a structural change that alters its porosity or catalytic activity. While the synthesis of coordination polymers and MOFs from isoxazole-based ligands is an emerging area of research, the versatility of the isoxazole ring and the well-established chemistry of carboxylate-based MOFs suggest that this is a promising direction for future materials design. nih.govmdpi.com
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for isoxazole (B147169) derivatives often rely on established methods, but there is a growing need for more environmentally benign and efficient processes. mdpi.comresearchgate.net Future research should prioritize the development of novel synthetic pathways to 3-propoxyisoxazole-5-carboxylic acid that align with the principles of green chemistry.
Key areas of investigation include:
Catalyst-Free Reactions: Exploring synthetic routes that proceed under catalyst-free conditions, potentially utilizing aqueous media, would reduce reliance on heavy metal catalysts and simplify purification processes. mdpi.comresearchgate.net
One-Pot Syntheses: Designing one-pot, multi-component reactions starting from simple, readily available precursors could significantly improve efficiency by reducing the number of intermediate isolation steps, saving time, solvents, and energy. nih.gov
Flow Chemistry: The application of continuous flow technology could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Aqueous Media Synthesis | Reduced use of organic solvents, environmentally friendly, simplified work-up. mdpi.comresearchgate.net | Green Chemistry |
| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. nih.gov | Process Chemistry |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Chemical Engineering |
| Bio-derived Precursors | Increased sustainability, reduced reliance on fossil fuels. rsc.org | Sustainable Chemistry |
Exploration of Under-explored Reactivity Pathways
The reactivity of this compound is largely dictated by the isoxazole ring and the carboxylic acid group. While reactions of these individual functionalities are known, their interplay and the potential for novel transformations remain under-explored.
Future studies should focus on:
Carboxylic Acid Derivatization: Beyond simple amide or ester formation, the carboxylic acid group can be converted into a wide array of functional groups (e.g., acyl halides, isocyanates, or used in Curtius or Schmidt rearrangements) to generate diverse libraries of new compounds. The synthesis of various 5-phenylisoxazole-3-carboxylic acid derivatives has demonstrated the utility of this approach for creating potent enzyme inhibitors. nih.gov
Isoxazole Ring Transformations: The isoxazole ring can undergo various transformations, including reductive cleavage to yield β-hydroxy ketones or cycloaddition reactions. Investigating these pathways for the 3-propoxy substituted system could lead to novel molecular skeletons.
Orthogonal Functionalization: Developing selective reactions that modify one part of the molecule (e.g., the propoxy chain) while leaving the carboxylic acid and isoxazole ring intact would provide a powerful tool for creating complex molecular architectures.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental means to investigate the properties of molecules and predict their behavior. researchgate.netorientjchem.org Applying these methods to this compound can accelerate research and guide experimental design.
Key computational approaches include:
DFT Calculations: To predict electronic properties such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap), molecular electrostatic potential (MEP), and charge distribution. researchgate.netmdpi.com This information is crucial for understanding the molecule's reactivity and intermolecular interactions. dntb.gov.ua
Reaction Mechanism Simulation: Modeling potential synthetic routes and reactivity pathways to understand transition states and reaction kinetics, thereby optimizing experimental conditions.
Molecular Docking: For applications in biological chemistry, docking studies can predict the binding modes and affinities of this compound and its derivatives with target proteins, as has been done for other isoxazole-based enzyme inhibitors. nih.govnih.gov
Property Prediction: Calculating physicochemical properties relevant to material science, such as polarizability, solubility, and electronic absorption spectra (via Time-Dependent DFT). orientjchem.org
Integration into Supramolecular Chemistry and Nanomaterials
The distinct structural features of this compound make it an attractive building block for supramolecular assemblies and functional nanomaterials. The carboxylic acid provides a strong anchoring point, while the isoxazole ring offers potential for specific intermolecular interactions. daneshyari.com
Emerging opportunities in this area are:
Self-Assembled Monolayers (SAMs): The carboxylic acid group can be used to graft the molecule onto metal oxide surfaces (e.g., TiO₂, ZnO), creating functionalized interfaces for applications in electronics or sensing.
Metal-Organic Frameworks (MOFs): The carboxylate can act as a linker to coordinate with metal ions, potentially forming porous MOFs with applications in gas storage, separation, or catalysis.
Nanoparticle Functionalization: Carboxylic acids are commonly used to stabilize and functionalize nanoparticles. mdpi.com Capping silver or gold nanoparticles with this compound could impart novel optical, electronic, or antimicrobial properties. mdpi.com
Liquid Crystals and Gels: The combination of a rigid isoxazole core and a flexible propoxy chain suggests that derivatives of this molecule could exhibit liquid crystalline or gel-forming properties through hydrogen bonding and π-π stacking interactions. daneshyari.com
High-Throughput Synthesis and Screening for Material Science Applications
The discovery of new materials can be greatly accelerated by high-throughput (HTS) methodologies. Creating libraries of compounds based on the this compound scaffold and rapidly screening their properties is a promising future direction. HTS has already been successfully applied to discover isoxazole-based bioactive compounds. daneshyari.com
Future research should involve:
Combinatorial Synthesis: Developing automated or parallel synthesis methods to rapidly generate a library of derivatives by modifying the propoxy chain or converting the carboxylic acid into various amides and esters.
Screening for Electronic Properties: Depositing the synthesized library onto arrays or microplates to screen for properties like fluorescence, conductivity, or dielectric constant, which are relevant for organic electronics.
Polymer Additive Screening: Incorporating the library of compounds into various polymer matrices to screen for effects on properties such as thermal stability, UV resistance, or mechanical strength.
Surface Property Screening: Evaluating how different derivatives modify the surface properties of materials, for example, by measuring contact angles to screen for hydrophobic or hydrophilic coatings.
Q & A
Q. What are the recommended synthetic routes for preparing 3-propoxyisoxazole-5-carboxylic acid?
A common approach involves condensation reactions using substituted isoxazole precursors. For example, refluxing 5-carboxyisoxazole derivatives with propylating agents (e.g., propyl bromide) in the presence of a base (e.g., sodium acetate) and a polar solvent (e.g., acetic acid) can yield the target compound. Post-reaction isolation typically involves precipitation and recrystallization (e.g., from acetic acid) . Optimization of reaction time (2.5–3 hours) and stoichiometry is critical to minimize byproducts.
Q. How can the purity and structural identity of this compound be verified?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare proton/carbon shifts with PubChem data for analogous isoxazole-carboxylic acids (e.g., 5-(Hydroxymethyl)isoxazole-3-carboxylic acid in ).
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns against theoretical values.
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection, referencing methods for similar compounds (e.g., ).
- InChI Key/SMILES validation : Cross-check computed identifiers (e.g., via PubChem tools) with experimental data .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95 filters) if aerosolization occurs .
- Ventilation : Work in a fume hood to avoid inhalation exposure.
- Waste disposal : Avoid draining into sinks; collect waste in designated containers for incineration .
Advanced Research Questions
Q. How can reaction mechanisms for propoxy-group introduction to the isoxazole ring be elucidated?
Employ kinetic and isotopic labeling studies:
- Monitor reaction intermediates via time-resolved FT-IR or LC-MS to track propoxy-group attachment.
- Use deuterated propylating agents (e.g., D7-propyl bromide) to identify proton transfer steps via mass shifts in product spectra.
- Compare activation energies (via Arrhenius plots) with computational models (e.g., DFT calculations) to validate proposed mechanisms .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Functional group substitution : Test analogs with varied substituents (e.g., methyl, hydroxy, or fluorophenyl groups) at positions 3 and 5, as seen in active isoxazole derivatives ().
- Pharmacophore modeling : Use docking simulations to predict interactions with target enzymes (e.g., cyclooxygenase or kinases).
- In vitro assays : Measure IC50 values in enzyme inhibition or cell viability models, referencing protocols for related compounds (e.g., ’s cytotoxicity studies) .
Q. How can analytical methods for quantifying this compound in complex matrices be validated?
- Method development : Optimize HPLC conditions (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) based on retention times of structurally similar acids ().
- Validation parameters : Assess linearity (R² > 0.99), LOD/LOQ (via signal-to-noise ratios), and recovery rates (spiked samples).
- Cross-validation : Compare results with LC-MS/MS for high sensitivity .
Q. What toxicological assessments are critical for preclinical evaluation?
- Acute toxicity : Conduct OECD 423 tests (oral administration in rodents) to determine LD50.
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays, referencing IARC/OSHA classifications for analogous compounds ().
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
